

In-Depth Technical Guide: 2-Chloroaniline (CAS Number 95-51-2)

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Compound of Interest

Compound Name: 2-Chloroaniline

Cat. No.: B154045

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroaniline, with the Chemical Abstracts Service (CAS) number 95-51-2, is a halogenated aromatic amine that serves as a significant intermediate in the chemical industry. It is a colorless to pale yellow or amber liquid that tends to darken upon exposure to air and light.^[1] This compound is characterized by its ammonia-like odor and is soluble in most organic solvents and acids, but has limited solubility in water.^[2] Its versatile chemical nature makes it a crucial building block in the synthesis of a wide array of products, including dyes, pigments, pesticides, and pharmaceuticals.^{[2][3]} However, its utility is accompanied by notable toxicological concerns, necessitating a thorough understanding of its properties, handling, and biological effects. This guide provides a comprehensive technical overview of **2-chloroaniline**, encompassing its chemical and physical properties, synthesis and analysis protocols, metabolic pathways, and toxicological profile to support research and development activities.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **2-chloroaniline** is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ ClN	
Molecular Weight	127.57 g/mol	[4]
Appearance	Clear pale yellow to brown liquid	
Odor	Ammonia-like	
Boiling Point	208-210 °C	[4]
Melting Point	0-3 °C	[4]
Density	1.213 g/mL at 25 °C	[4]
Flash Point	105 °C (closed cup)	[4]
Autoignition Temperature	>500 °C	
Vapor Pressure	0.5 hPa at 20 °C	[5]
Water Solubility	5.13 g/L at 20 °C	[4]
Solubility in Other Solvents	Soluble in acids and most common organic solvents	
log Pow (Octanol-Water Partition Coefficient)	1.9	[6]
Refractive Index (n _{20/D})	1.589	[4]

Experimental Protocols

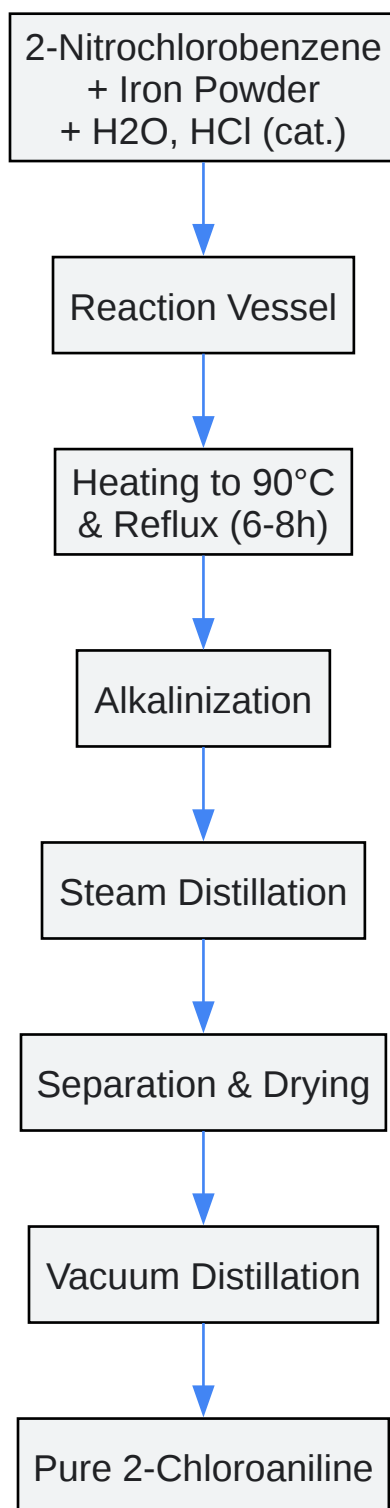
Synthesis of 2-Chloroaniline

The primary industrial and laboratory-scale synthesis of **2-chloroaniline** involves the reduction of 2-nitrochlorobenzene.[2] A common method utilizes iron filings in the presence of a mineral acid, such as hydrochloric acid, as the reducing agent.

Experimental Protocol: Reduction of 2-Nitrochlorobenzene

- **Reaction Setup:** In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of 2-nitrochlorobenzene, water, and a catalytic amount of hydrochloric acid is prepared. The mass ratio of 2-nitrochlorobenzene to water to iron powder is typically 1:0.33:1, with hydrochloric acid at approximately 0.017 parts by mass relative to 2-nitrochlorobenzene.^[2]
- **Reduction:** The mixture is heated to 90°C, and iron powder is added portion-wise to control the exothermic reaction. The reaction is refluxed for 6-8 hours with vigorous stirring.
- **Work-up:** After the reaction is complete, the mixture is made alkaline to precipitate iron oxides. The **2-chloroaniline** is then isolated from the reaction mixture.
- **Purification:** The crude product is subjected to steam distillation.^[2] The distillate, containing **2-chloroaniline** and water, is collected. The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- **Final Purification:** The dried crude product is further purified by vacuum distillation at a temperature of 130°C and a pressure of -0.095 MPa to yield pure **2-chloroaniline**.^[2]

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis of **2-chloroaniline**.

Analytical Methods

Accurate quantification of **2-chloroaniline** is crucial for monitoring its presence in various matrices, including environmental samples and biological fluids. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

Experimental Protocol: HPLC Analysis of **2-Chloroaniline** in Wastewater

- **Sample Preparation:** Wastewater samples are first filtered to remove particulate matter. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to concentrate the analyte and remove interfering substances.^[7] For LLE, the sample is adjusted to an alkaline pH and extracted with a suitable organic solvent like methylene chloride.^[8]
- **Chromatographic Conditions:**
 - **Column:** A reversed-phase C18 column is typically used.^{[9][10]}
 - **Mobile Phase:** An isocratic or gradient elution with a mixture of acetonitrile or methanol and a phosphate buffer (e.g., pH 3.0) is common.^{[8][11]}
 - **Flow Rate:** A typical flow rate is 1.0 to 2.0 mL/min.^{[10][11]}
 - **Detection:** UV detection at a wavelength of 239 nm or 245 nm is suitable for quantification.^{[8][10]}
 - **Injection Volume:** 20 µL.^[10]
- **Calibration and Quantification:** A calibration curve is generated using standard solutions of **2-chloroaniline** of known concentrations. The concentration of **2-chloroaniline** in the sample is determined by comparing its peak area to the calibration curve.

Experimental Protocol: GC-MS Analysis of **2-Chloroaniline** in Water Samples

- **Sample Preparation:** Headspace sampling or liquid-liquid extraction can be employed for sample preparation. For headspace analysis of water samples, the sample is placed in a headspace vial with a salting-out agent (e.g., Na₂CO₃) and an internal standard. The vial is

then heated and agitated to partition the analyte into the headspace.[12] For LLE, the aqueous sample is extracted with a solvent such as toluene.[13]

- GC-MS Conditions:
 - Column: A DB-5ms or equivalent capillary column is commonly used.[14]
 - Injection: Splitless injection is preferred for trace analysis.[14]
 - Carrier Gas: Helium at a constant flow rate.[14]
 - Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 40-70°C and ramping up to 280-290°C.[14]
 - Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[12][14]
- Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte compared to a standard. Quantification is typically performed using an internal standard method.

Metabolism and Mechanism of Action

The biological effects of **2-chloroaniline** are intrinsically linked to its metabolic activation, primarily occurring in the liver.

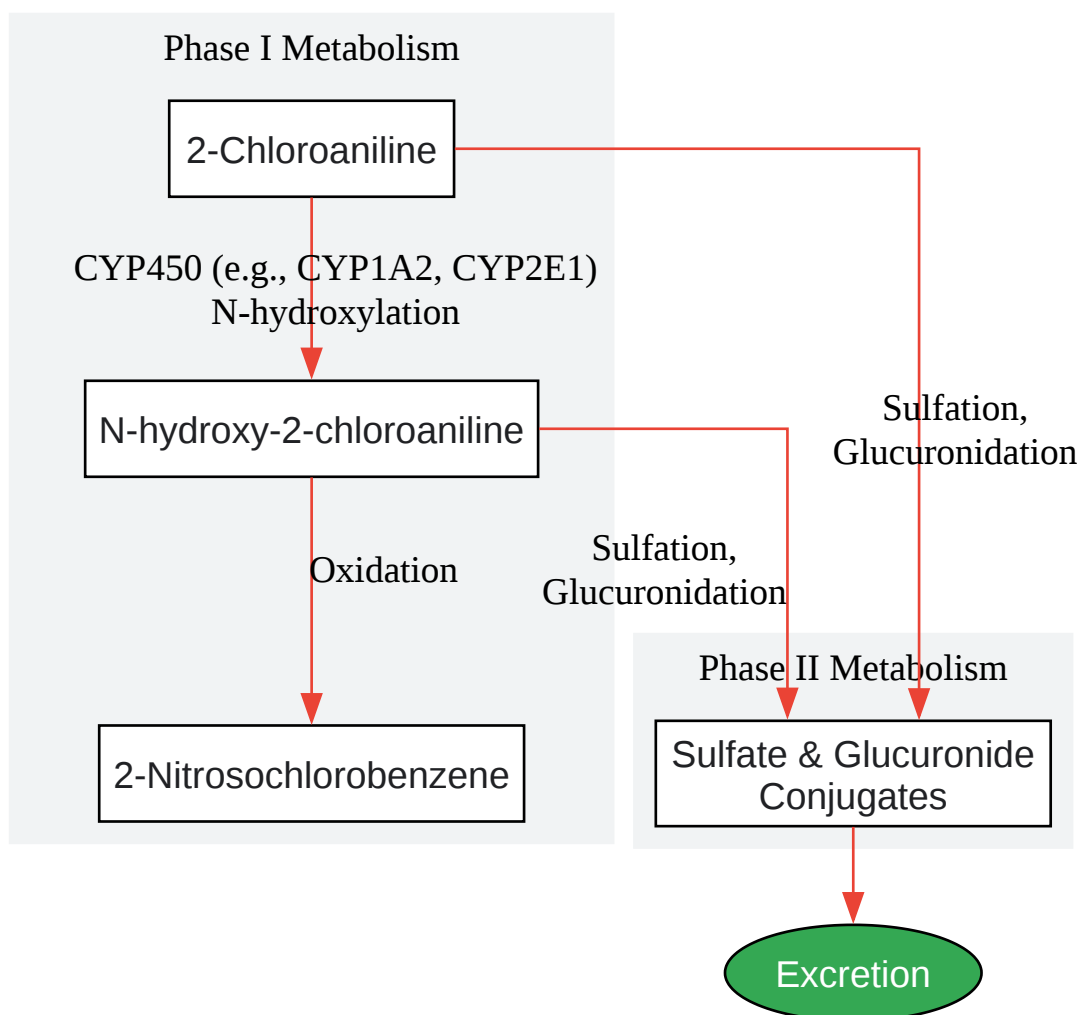
Metabolic Pathway

The metabolism of **2-chloroaniline** proceeds through Phase I and Phase II reactions.

- Phase I Metabolism: The initial and critical step in the bioactivation of **2-chloroaniline** is N-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2 and CYP2E1.[7][15] This reaction forms the reactive intermediate, N-hydroxy-**2-chloroaniline**. This intermediate can be further oxidized to 2-nitroschlorobenzene.
- Phase II Metabolism: The parent compound and its Phase I metabolites can undergo conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble and

readily excretable products.[16]

Diagram: Metabolic Pathway of **2-Chloroaniline**



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Caption: Metabolic activation and detoxification of **2-chloroaniline**.

Mechanism of Toxicity

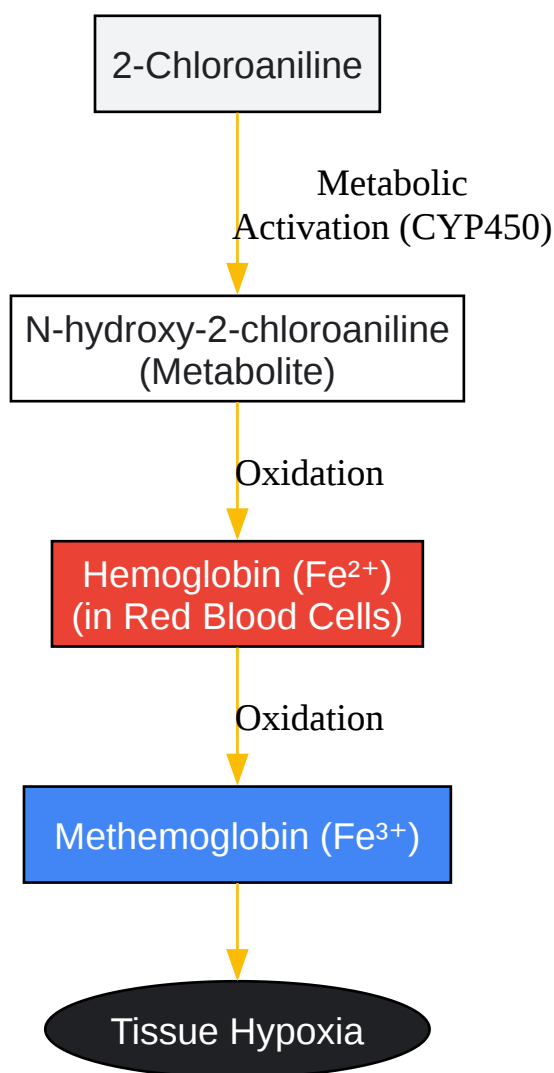
The toxicity of **2-chloroaniline** is primarily attributed to its metabolic activation products.

- **Methemoglobinemia:** The N-hydroxy and nitroso metabolites are potent oxidizing agents that can oxidize the ferrous iron (Fe^{2+}) in hemoglobin to the ferric state (Fe^{3+}), forming

methemoglobin.[17][18] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and tissue hypoxia.[9][17]

- **Genotoxicity and Carcinogenicity:** The reactive electrophilic intermediates, such as the nitrenium ion formed from N-hydroxy-**2-chloroaniline**, can covalently bind to cellular macromolecules, including DNA.[18] These DNA adducts can lead to mutations and chromosomal damage, which are initiating events in carcinogenesis. While direct carcinogenicity data for **2-chloroaniline** is limited, related compounds like 4,4'-methylenebis(**2-chloroaniline**) are considered reasonably anticipated to be human carcinogens.[2] There is evidence that methemoglobin-producing anilines may induce tumors through non-genotoxic mechanisms as well.[16]

Diagram: Mechanism of Methemoglobin Formation



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Caption: Pathway of **2-chloroaniline**-induced methemoglobinemia.

Toxicology Profile

The toxicological data for **2-chloroaniline** is summarized in Table 2. It is classified as toxic by inhalation, dermal contact, and ingestion.[16]

Endpoint	Value/Observation	Reference(s)
Acute Oral Toxicity (LD ₅₀ , rat)	Supports classification as Acute Toxicity Category 3	[16]
Acute Dermal Toxicity (LD ₅₀ , rat)	1000 mg/kg bw	[16]
Acute Inhalation Toxicity (LC ₅₀ , rat)	4.2 - 6.1 mg/L air (4 hours)	[16]
Skin Irritation	At most, a slight skin irritant	[16]
Eye Irritation	Irritating to eyes	
Sensitization	Not a skin sensitizer in guinea pig maximization test	
Germ Cell Mutagenicity	Evidence of mutagenicity in some in vitro mammalian cell assays	
Carcinogenicity	No direct experimental data available, but concern exists based on related compounds	[16]
Specific Target Organ Toxicity (Repeated Exposure)	May cause damage to organs (spleen, liver, kidneys) through prolonged or repeated exposure	[16]
Key Health Effects	Methemoglobinemia (cyanosis), fatigue, dyspnea, muscle weakness, potential liver and kidney damage	[16]

Safety and Handling

Given its toxicity, strict safety precautions must be observed when handling **2-chloroaniline**.

- Engineering Controls: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[19][20]
- Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[19][20]
 - Eye Protection: Use ANSI-approved safety glasses or a face shield.[19][20]
 - Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.[19][20]
- Handling: Avoid contact with skin and eyes. Do not breathe vapors.[4][16] Wash hands thoroughly after handling.[4]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from light and air.[4][21] Store away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[11]
- Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[19][21]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[21]

Conclusion

2-Chloroaniline is a valuable chemical intermediate with a well-defined toxicological profile. Its safe and effective use in research and drug development necessitates a thorough understanding of its chemical properties, appropriate handling procedures, and biological activities. The information presented in this technical guide provides a comprehensive foundation for professionals working with this compound, enabling informed decision-making and promoting a safe laboratory environment. Further research into the specific mechanisms of its carcinogenicity and the development of more detailed analytical protocols will continue to enhance our understanding and safe utilization of this important chemical.

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